molecular formula C10H9N3O2 B3354843 1-methyl-5-(4-nitrophenyl)-1H-imidazole CAS No. 61278-68-0

1-methyl-5-(4-nitrophenyl)-1H-imidazole

Cat. No.: B3354843
CAS No.: 61278-68-0
M. Wt: 203.2 g/mol
InChI Key: JRNXOIZEQNGUFD-UHFFFAOYSA-N
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Description

1-Methyl-5-(4-nitrophenyl)-1H-imidazole (CAS 334952-04-4) is a nitro-substituted imidazole derivative with a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . It belongs to a class of heterocyclic compounds known as nitroimidazoles, which are extensively investigated in scientific research for their diverse biological activities and utility as building blocks in synthetic chemistry. While the specific research applications for this exact compound are not fully detailed in the available literature, nitroimidazole derivatives, in general, are recognized for their relevance in medicinal chemistry and materials science . Related compounds in this family have been studied for their potential biological properties and are sometimes explored as high-energy density materials . As a key intermediate, this chemical can be used in organic synthesis to develop more complex molecules for pharmaceutical and agrochemical research. The compound is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not certified for human or animal diagnostic, therapeutic, or any other personal use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-12-7-11-6-10(12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNXOIZEQNGUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494122
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61278-68-0
Record name 1-Methyl-5-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1 Methyl 5 4 Nitrophenyl 1h Imidazole

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 1-methyl-5-(4-nitrophenyl)-1H-imidazole identifies several logical bond disconnections that form the basis for its synthesis. The primary disconnections are at the bonds forming the imidazole (B134444) ring and the carbon-carbon bond connecting the imidazole and the nitrophenyl moieties.

Key Disconnections:

C-N and C=N Bond Disconnections (Imidazole Ring Formation): The most common approach involves disconnecting the imidazole ring itself. This leads back to acyclic precursors that can be cyclized. For instance, breaking the N1-C2 and C4-C5 bonds suggests a condensation reaction involving a dicarbonyl equivalent, an aldehyde (4-nitrobenzaldehyde), ammonia (B1221849), and a methylamine (B109427) source. This is the basis for many classical and one-pot imidazole syntheses.

C5-Aryl Bond Disconnection: An alternative strategy involves disconnecting the C5-phenyl bond. This retrosynthetic step suggests a pre-formed 1-methyl-1H-imidazole ring that is subsequently functionalized with the 4-nitrophenyl group. This approach relies on modern cross-coupling reactions, such as Suzuki or direct C-H arylation, using a halogenated imidazole intermediate or by direct functionalization of the C-H bond.

These disconnections pave the way for the diverse synthetic strategies detailed below.

Classical Synthetic Approaches to this compound

Classical methods typically involve the sequential construction of the imidazole core followed by the introduction of the required substituents in separate steps.

Multi-step Reaction Sequences for Imidazole Ring Formation

The formation of the polysubstituted imidazole ring is a cornerstone of heterocyclic chemistry. Many established methods can be adapted to form the precursor to the target molecule. asianpubs.org These reactions often involve the condensation of several small molecules to build the heterocyclic core. acs.org

One of the most fundamental approaches is the three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the source of nitrogen. tandfonline.com To synthesize the specific 5-(4-nitrophenyl)imidazole core, 4-nitrobenzaldehyde (B150856) would be the aldehyde of choice. The reaction would proceed with a 1,2-dicarbonyl compound and ammonium acetate, often under reflux in acetic acid. acs.org This would yield a 2,4(5)-disubstituted imidazole, which would then require further functionalization.

Another classical approach involves the reaction of α-haloketones with amidines. acs.org While effective, this route can suffer from issues with regioselectivity and the availability of the required starting materials.

Introduction of Methyl and Nitrophenyl Substituents

Following the formation of the core imidazole ring, the methyl and nitrophenyl groups must be introduced.

Introduction of the 4-Nitrophenyl Group: If not incorporated during the initial ring formation, the 4-nitrophenyl group can be introduced at the C5 position of a pre-existing imidazole ring. This typically requires a pre-functionalized imidazole, such as a 5-bromo or 5-iodoimidazole, which can then participate in a metal-catalyzed cross-coupling reaction.

Introduction of the N-Methyl Group: The N-methylation of an imidazole ring is a common transformation. researchgate.net After the imidazole ring, substituted with the 4-nitrophenyl group at C5, is formed, it can be N-alkylated. This is typically achieved by treating the N-H imidazole with a suitable base (like sodium hydride or potassium carbonate) to generate the imidazolate anion, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate. researchgate.net The regioselectivity of alkylation can be an issue in asymmetrically substituted imidazoles, but for a 5-substituted imidazole, alkylation generally proceeds at the N1 position. researchgate.net

Modern and Efficient Synthetic Routes

Contemporary synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity, leading to the development of one-pot reactions and advanced catalytic methods. rsc.org

One-Pot Reaction Schemes for Imidazole Synthesis

One-pot multi-component reactions (MCRs) are highly valued as they combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and reducing waste. tandfonline.comrsc.org The synthesis of this compound is well-suited to a four-component reaction.

This reaction would involve the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930) or a derivative), 4-nitrobenzaldehyde, methylamine (to form the N1-methyl bond), and ammonium acetate (as an ammonia source for the second nitrogen atom). rsc.org Various catalysts can be employed to improve the efficiency and yield of these reactions, including ionic liquids, Lewis acids, or solid-supported acid catalysts. acs.orgtandfonline.com Solvent-free conditions have also been developed, offering a greener alternative to traditional methods. asianpubs.org

Catalyst/ConditionTypical Starting MaterialsKey AdvantagesReference
Trityl Chloride (TrCl)Benzil, Aldehyde, Primary Amine, Ammonium AcetateHigh yields, short reaction times, neutral and solvent-free conditions. rsc.org
Ionic Liquid (e.g., TEAA)Diketone, Aldehyde, Ammonium Acetate, Primary AmineHigh atom economy, acts as both solvent and catalyst, recyclable. tandfonline.com
Solvent-FreeDiamine, Aldehyde, Ammonium AcetateEnvironmentally friendly, easy workup, high efficiency. asianpubs.org
Silver(I) CatalysisAzide, Phosphine, Isocyanate, AmineSequential one-pot process, forms polysubstituted imidazoles. acs.org

Metal-Catalyzed Coupling Reactions in Imidazole Functionalization

Transition-metal catalysis offers powerful tools for forming the C-C bond between the imidazole and the phenyl ring, as well as for direct C-H functionalization. beilstein-journals.org

Suzuki Coupling: A prominent method is the palladium-catalyzed Suzuki coupling reaction. frontiersin.org This would involve the reaction of a 5-halo-1-methyl-1H-imidazole (e.g., 5-bromo-1-methyl-1H-imidazole) with 4-nitrophenylboronic acid. This approach provides a reliable and high-yielding route to the target compound, with broad functional group tolerance. researchgate.net

Direct C-H Arylation: More recently, methods for the direct C-H functionalization of imidazoles have emerged as a highly atom-economical alternative. nih.gov This strategy avoids the need to pre-functionalize the imidazole ring with a halogen. A nickel-catalyzed C-H arylation could potentially couple 1-methyl-1H-imidazole directly with a 4-nitro-substituted aryl halide or phenol (B47542) derivative. nih.gov Similarly, palladium-catalyzed oxidative C-H/C-H coupling reactions represent another advanced route for directly linking the two heterocyclic and aromatic systems. acs.org

Reaction TypeImidazole SubstrateAryl PartnerTypical CatalystKey FeaturesReference
Suzuki Coupling5-Bromo-1-methyl-1H-imidazole4-Nitrophenylboronic acidPalladium complex (e.g., Pd(PPh₃)₄)High yields, well-established, requires pre-functionalization. frontiersin.orgresearchgate.net
Direct C-H Arylation1-Methyl-1H-imidazole4-NitrochlorobenzeneNickel complex (e.g., Ni(OTf)₂/dcype)High atom economy, avoids pre-functionalization. nih.gov
Oxidative C-H/C-H Coupling1-Methyl-1H-imidazole N-oxideIndole (as model)Palladium(II) acetateDirect coupling of two C-H bonds, requires an oxidant. acs.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. asianpubs.org The application of microwave irradiation in the synthesis of imidazole derivatives has demonstrated significant improvements in efficiency. This enhancement is attributed to the direct and rapid heating of the reaction mixture, which can minimize the formation of side products. asianpubs.org

In a comparative study of synthetic methods for aryl imidazoles, microwave irradiation drastically reduced reaction times from hours to minutes. niscpr.res.in For instance, the formation of certain Schiff bases, which are precursors to more complex imidazoles, was completed in 8 minutes under microwave conditions, while the subsequent cyclization to form the imidazole ring took an additional 12-16 minutes. niscpr.res.in Similarly, the synthesis of 2,4,5-triphenyl-1H-imidazole containing Schiff bases saw reaction times plummet from 60-180 minutes under conventional reflux to just 2-3 minutes with microwave heating. asianpubs.org

Solvent-free, microwave-assisted methods further exemplify the efficiency of this technology. By eliminating the solvent, these reactions are not only more environmentally friendly but also benefit from the rapid heating offered by microwaves, often completing in a fraction of the time required by traditional approaches. nih.gov The use of solid supports like silica (B1680970) gel in conjunction with microwave irradiation can further enhance the process, particularly in dehydration steps crucial for imidazole ring formation. niscpr.res.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

Product Type Conventional Method (Time) Microwave Method (Time) Key Advantages of Microwave Method Reference
Aryl Imidazoles Several hours 12-16 minutes Reduced reaction time, improved yields niscpr.res.in
Imidazole-Schiff Bases 60-180 minutes 2-3 minutes Significant reduction in time, enhanced efficiency asianpubs.org
Imidazole Derivatives (via Epoxide Opening) N/A 1 minute Rapid reaction, solvent-free conditions nih.gov

Green Chemistry Principles Applied to the Synthesis of Imidazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. researchgate.net These strategies focus on the use of non-toxic reagents, renewable resources, and environmentally benign reaction conditions. scispace.com

A significant advancement is the use of water as a reaction solvent, which is a safe, non-flammable, and environmentally friendly alternative to volatile organic solvents. nih.gov Water-based synthesis of imidazole hybrids has been successfully performed under microwave conditions, combining two green chemistry principles to enhance reaction efficiency and sustainability. nih.gov

Another green approach involves the use of biodegradable and readily available catalysts. For example, lemon juice, a natural and non-toxic substance, has been effectively used as a biocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. researchgate.netscispace.com This method avoids the use of hazardous metal catalysts and corrosive acids, offering benefits such as low cost, simple work-up procedures, and good yields. scispace.com

The use of reusable catalysts, such as Brønsted acidic ionic liquids, also aligns with green chemistry principles. These catalysts can be easily recovered and reused, reducing waste and cost. sciepub.com Furthermore, the development of multi-component reactions (MCRs) is a cornerstone of green synthesis. MCRs allow for the construction of complex molecules like imidazoles from simple precursors in a single step, which increases atom economy and reduces the number of purification steps required. sciepub.com

Strategies for Regioselective Functionalization of the Imidazole and Phenyl Moieties

The biological activity and material properties of this compound can be fine-tuned by introducing functional groups at specific positions on both the imidazole and phenyl rings. Achieving regioselectivity—the control of where a reaction occurs on a molecule—is therefore a critical aspect of its chemistry.

Imidazole Moiety: The imidazole ring offers several positions for functionalization. The nitrogen at position 1 is readily alkylated. Studies on related nitroimidazoles have shown that N-alkylation can be achieved with high regioselectivity. researchgate.net For instance, the reaction of 4-nitroimidazole (B12731) with alkylating agents in acetonitrile (B52724) using potassium carbonate as a base leads selectively to N1-alkylated products in good yields. researchgate.net

Functionalization of the carbon atoms of the imidazole ring is more challenging. However, specific methods have been developed to control regioselectivity. The Vicarious Nucleophilic Substitution (VNS) reaction is a powerful tool for introducing substituents onto electron-deficient aromatic rings. This method has been used to introduce a phenylsulfonylmethyl group specifically at the C4 position of the 5-nitroimidazole scaffold. researchgate.net This demonstrates a viable strategy for regioselective C-H functionalization of the imidazole core.

Phenyl Moiety: On the 4-nitrophenyl ring, the nitro group is the primary site for functionalization. The most common transformation is the reduction of the nitro group to an amino group (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). The resulting amino group is a versatile functional handle that can undergo a wide range of subsequent reactions. For example, it can be converted into a diazonium salt, which can then be substituted by numerous other groups (e.g., -OH, -CN, halogens) via Sandmeyer or related reactions. The amino group can also be acylated, alkylated, or used in the formation of amides and sulfonamides, allowing for extensive derivatization of the phenyl ring.

Synthesis of Precursors and Key Intermediates for this compound

The construction of this compound relies on the availability of key precursors and intermediates. The synthesis can be approached through various routes, often involving the formation of the imidazole ring from acyclic precursors or the modification of a pre-existing imidazole structure.

A common strategy for building the imidazole ring is through a multi-component reaction. For a 1,5-disubstituted imidazole like the target compound, this could involve the condensation of 4-nitrobenzaldehyde, methylamine, and a glyoxal equivalent in the presence of an ammonia source.

Alternatively, a key intermediate approach involves the synthesis and subsequent modification of a simpler imidazole derivative. A pivotal intermediate for the target compound is 1-methyl-5-nitro-1H-imidazole . This precursor can be synthesized via the direct nitration of 1-methylimidazole (B24206). nih.gov However, the nitration of 1-methylimidazole can produce a mixture of isomers (1-methyl-2-nitro-, 1-methyl-4-nitro-, and 1-methyl-5-nitroimidazole). researchgate.net Reaction conditions must be carefully controlled to favor the desired 5-nitro isomer. For instance, nitration using a mixture of nitric acid and sulfuric acid at elevated temperatures can yield 1-methyl-4,5-dinitroimidazole (B100128), which can be a precursor itself. researchgate.netresearchgate.net The synthesis of 1-methyl-5-nitro-1H-imidazole is cited as a key step in the path toward more complex nitroimidazole-based materials. nih.gov

Another important precursor is 5-chloro-1-methyl-4-nitroimidazole (B20735) . This compound is a valuable intermediate as the chloro group can be displaced by various nucleophiles, including aryl groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) with a suitable 4-nitrophenylboronic acid or stannane (B1208499) derivative. The synthesis of 5-chloro-1-methyl-4-nitroimidazole is achieved by the nitration of 5-chloro-1-methylimidazole (B19843) nitrate (B79036) salt in sulfuric acid, a method that provides high yield and purity while being more environmentally friendly than mixed-acid nitration. google.com

Table 2: Key Precursors and Intermediates

Compound Name Structure Synthetic Route Reference
1-Methylimidazole 1-Methylimidazole structure Commercially available starting material researchgate.netresearchgate.net
1-Methyl-5-nitro-1H-imidazole 1-Methyl-5-nitro-1H-imidazole structure1-Methyl-5-nitroimidazole (B135252).svg/120px-1-Methyl-5-nitroimidazole.svg.png"/> Nitration of 1-methylimidazole nih.govresearchgate.net
4-Nitrobenzaldehyde 4-Nitrobenzaldehyde structure Commercially available starting material N/A

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 5 4 Nitrophenyl 1h Imidazole

Electrophilic Reactivity of the Imidazole (B134444) Core and its Substituent Effects

The imidazole ring is an aromatic heterocycle that can undergo electrophilic substitution. numberanalytics.com The reactivity of the imidazole core is significantly influenced by the nature and position of its substituents. numberanalytics.comrsc.org In its neutral state, the imidazole ring possesses π-excessive character, making it susceptible to attack by electrophiles. The N-3 nitrogen, with its available lone pair of electrons, is the most basic and typically the primary site for electrophilic attack, such as protonation or alkylation. youtube.comtsijournals.com

However, the presence of the 4-nitrophenyl group at the C5 position dramatically alters this reactivity profile. The nitro group is a powerful electron-withdrawing group (EWG) that deactivates aromatic systems towards electrophilic substitution through both inductive and resonance effects. numberanalytics.comresearchgate.net This deactivating effect is transmitted through the phenyl ring and onto the imidazole core, reducing the electron density of the heterocyclic ring and making electrophilic attack less favorable compared to unsubstituted or alkyl-substituted imidazoles. numberanalytics.com

Nucleophilic Reactions Involving 1-methyl-5-(4-nitrophenyl)-1H-imidazole

The strong electron-withdrawing character of the 4-nitrophenyl group makes the imidazole ring in this compound electron-deficient. This electronic profile renders the molecule susceptible to nucleophilic attack, a reactivity pattern that is less common for imidazole itself but becomes significant in the presence of strong EWGs. tsijournals.com

In imidazole derivatives bearing electron-withdrawing substituents, the C2 carbon is the most electron-deficient position and, therefore, the most probable site for nucleophilic attack. youtube.comtsijournals.com This is due to the adjacent electron-withdrawing effects of both nitrogen atoms. While specific studies on nucleophilic attack at the C2 position of this compound are not prevalent, related studies on 5-nitroimidazoles demonstrate that nucleophilic displacement of leaving groups can occur. For instance, studies on 5-nitroimidazoles have shown that groups at the C4 position can be displaced by various nucleophiles. researchgate.net In the case of this compound, direct nucleophilic attack on a ring carbon would likely require harsh conditions or the presence of a suitable leaving group.

The nitro group (-NO2) is fundamental to the reactivity of the entire molecule. researchgate.netsvedbergopen.com Its potent electron-withdrawing properties are the primary driver for the molecule's susceptibility to nucleophilic and reductive pathways. numberanalytics.comresearchgate.net

Activation of Nucleophilic Aromatic Substitution: The nitro group strongly activates the phenyl ring towards nucleophilic aromatic substitution (SNAAr) by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. numberanalytics.com

Increased Acidity: The nitro group increases the acidity of protons on the aromatic ring, although this effect is more pronounced for protons ortho and para to the nitro group.

Modulation of Imidazole Reactivity: As discussed, the nitro group's electron-withdrawing effect is transmitted to the imidazole ring, rendering it electron-deficient and more susceptible to nucleophiles and reductive processes. rsc.org

The table below summarizes the electronic effects of the substituents on the imidazole core.

SubstituentPositionElectronic EffectImpact on Reactivity
MethylN-1Electron-Donating (Inductive)Increases electron density on the imidazole ring, slightly enhancing nucleophilicity.
4-NitrophenylC-5Electron-Withdrawing (Resonance & Inductive)Strongly decreases electron density on the imidazole ring, deactivating it for electrophilic attack and activating it for nucleophilic attack and reduction.

Oxidation and Reduction Pathways of the Nitrophenyl and Imidazole Components

Oxidation and reduction reactions are fundamental to the chemical transformations of nitroaromatic compounds. khanacademy.orgyoutube.comyoutube.comyoutube.comyoutube.com

The oxidation of the imidazole ring is generally difficult due to its aromatic stability. Under very strong oxidizing conditions, the imidazole ring can be cleaved. For instance, nitration of some methylnitroimidazoles under harsh conditions can lead to the formation of imidazolinones, indicating oxidation and cleavage of the imidazole ring. researchgate.net However, the primary site of reactivity under most conditions is the nitro group.

The reduction of the nitro group is a common and important reaction for nitroaromatic compounds. numberanalytics.com This process can proceed through various intermediates depending on the reducing agent and reaction conditions. The nitro group (-NO2) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. researchgate.net This reduction is often a key step in the biological activity of nitroimidazole compounds. svedbergopen.comnih.gov Under aerobic conditions, the initially formed radical anion can be re-oxidized back to the parent nitro compound, creating a "futile cycle" that generates reactive oxygen species. nih.gov

The imidazole ring itself is generally resistant to reduction under conditions used to reduce the nitro group.

Kinetic Studies of Reaction Mechanisms and Rate Determining Steps

Detailed kinetic studies specifically for reactions involving this compound are not widely available in the provided search results. However, general principles from related systems, such as the alkylation of nitroimidazoles, provide insight.

In the N-alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole, reaction rates and yields are highly dependent on the solvent, base, and temperature. researchgate.net For example, heating the reaction mixture to 60°C significantly improves the reaction yields compared to room temperature. researchgate.net Using potassium carbonate as the base in acetonitrile (B52724) was found to be more efficient than other base/solvent combinations like KOH/DMSO. researchgate.net These findings suggest that the rate-determining step likely involves the deprotonation of the imidazole nitrogen followed by nucleophilic attack on the alkylating agent, with solvent polarity and base strength playing crucial roles in stabilizing intermediates and transition states.

The table below shows the effect of reaction conditions on the yield of N-alkylation for related nitroimidazoles, which reflects kinetic favorability.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-nitroimidazoleBenzyl chlorideK2CO3CH3CN6085
4-nitroimidazoleEthyl bromoacetateK2CO3CH3CN6082
2-methyl-5-nitroimidazoleBenzyl chlorideK2CO3CH3CN6070
2-methyl-5-nitroimidazoleEthyl bromoacetateK2CO3CH3CN6096

Data adapted from studies on related nitroimidazoles. researchgate.net

Influence of Steric and Electronic Factors on Reactivity Profiles

Electronic Factors:

The dominant electronic feature is the electron-withdrawing 4-nitrophenyl group. This group deactivates the molecule towards electrophilic attack and is the principal site for reduction. numberanalytics.comresearchgate.net It also makes the imidazole ring electron-poor, predisposing it to nucleophilic attack, particularly at C2. youtube.comtsijournals.com

Steric Factors:

The substitution pattern itself introduces steric considerations. The C5 position is adjacent to the N-1 methyl group. Crystal structure analysis of the related 1-methyl-5-nitro-1H-imidazole shows that the nitro group is twisted out of the plane of the imidazole ring due to steric interaction with the adjacent methyl group. researchgate.netnih.gov A similar steric clash would be expected for the larger 4-nitrophenyl group, causing it to be non-coplanar with the imidazole ring.

This lack of planarity can influence the degree of electronic communication (resonance) between the nitrophenyl substituent and the imidazole core.

Steric hindrance from the bulky C5 substituent could also influence the accessibility of the C4 position to attacking reagents. In the alkylation of 2-methyl-5-nitroimidazole, regioselectivity is observed, which is attributed in part to the steric effect of the substituents.

Theoretical and Computational Investigations of 1 Methyl 5 4 Nitrophenyl 1h Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of imidazole (B134444) derivatives and other organic molecules. asianpubs.orgechemcom.com It offers a balance between computational cost and accuracy, making it suitable for elucidating various electronic and structural characteristics. The B3LYP functional is a common choice that has shown promise in simulations of organic molecules. echemcom.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and chemical reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. irjweb.com

A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com For the title compound, the HOMO is anticipated to be localized primarily on the electron-rich imidazole ring, while the LUMO would be concentrated on the electron-withdrawing 4-nitrophenyl moiety. This distribution facilitates intramolecular charge transfer from the imidazole ring to the nitrophenyl group upon electronic excitation.

Computational studies on similar imidazole derivatives have quantified these values. irjweb.com

Table 1: FMO Energies for a Related Imidazole Derivative. irjweb.com
ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
Energy Gap (ΔE)4.4871

Global Reactivity Descriptors (GRPs)

Derived from HOMO and LUMO energies, Global Reactivity Descriptors (GRPs) provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). irjweb.com

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates resistance to change in its electron distribution. A high value for hardness, which corresponds to a large HOMO-LUMO gap, signifies high stability. irjweb.com

Global Softness (S): The reciprocal of hardness, representing the molecule's polarizability.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment.

These parameters are calculated using the following equations:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Using data from an analogous imidazole derivative, the following GRPs were determined. irjweb.com

Table 2: Calculated Global Reactivity Descriptors for a Related Imidazole Derivative. irjweb.com
DescriptorValue
Electronegativity (χ)4.0532 eV
Chemical Hardness (η)2.2449 eV
Global Softness (S)0.2227 eV⁻¹
Electrophilicity Index (ω)3.6557 eV

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. orientjchem.org It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attacks. nih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are prone to attack by electrophiles. Blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. orientjchem.org

For 1-methyl-5-(4-nitrophenyl)-1H-imidazole, the MEP map is expected to show the most negative potential (red/yellow) around the oxygen atoms of the nitro group and the pyridine-like nitrogen atom of the imidazole ring. These areas represent the primary sites for electrophilic interactions. Conversely, the most positive potential (blue) would be located on the hydrogen atoms of the methyl group and the aromatic rings, identifying them as sites for potential nucleophilic attack. orientjchem.orgnih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. mdpi.comtubitak.gov.tr This technique can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions, which are often compared with experimental UV-Vis spectra for validation. mdpi.com

For this compound, TD-DFT calculations would likely predict strong absorption bands in the UV region. These absorptions typically arise from π → π* transitions. Given the molecule's structure, a significant transition would involve an intramolecular charge transfer (ICT) from the electron-donating imidazole ring (part of the HOMO) to the electron-withdrawing nitrophenyl ring (part of the LUMO). Theoretical studies on similar nitro-aromatic compounds confirm that their primary absorption bands are concentrated in the ultraviolet region between 200 and 400 nm. nih.gov

Table 3: Example of TD-DFT Calculated Absorption Data for Similar Nitroaromatic Systems. nih.gov
CompoundCalculated λmax (nm)Oscillator Strength (f)Major Transition
DNBT2251.853HOMO → LUMO
DNAF2281.582HOMO → LUMO

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and intramolecular delocalization by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. orientjchem.orgrsc.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 4: Representative NBO Interactions Expected in this compound.
Donor NBOAcceptor NBOInteraction TypeE(2) (kcal/mol) (Exemplary)
LP(1) N(Imidazole)π(C-C)Phenyl Ringn → π~5-10
π(C-C)Phenyl Ringπ(N-O)Nitro Groupπ → π~15-25
LP(2) O(Nitro)σ(N-C)Phenyl Ringn → σ~2-5

Theoretical Prediction of Nonlinear Optical (NLO) Properties

The nonlinear optical (NLO) properties of organic molecules, characterized by their hyperpolarizability, are of significant interest for applications in optoelectronics and photonics. niscpr.res.in Density Functional Theory (DFT) is a powerful computational tool for predicting these properties. acs.org For molecules to exhibit significant NLO effects, they typically possess a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer. In this compound, the nitro group (-NO2) acts as a strong electron acceptor, while the imidazole ring can serve as a π-bridge and the methyl-substituted nitrogen as a potential donor.

Studies on related nitro-containing heterocyclic compounds, such as nitrophenyl-substituted benzimidazoles and pyrazolines, have demonstrated the significant impact of the nitro group on enhancing NLO properties. acs.orgnih.gov For instance, DFT calculations on 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole showed that the presence of nitro groups leads to high total static first hyperpolarizability (βtot) values, indicating its potential as an NLO material. acs.org The introduction of strong electron-withdrawing groups like -NO2 tends to decrease the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is a key factor for high β values. acs.org

Similarly, theoretical investigations of various substituted imidazoles and pyrazolines have consistently shown that the presence of a nitrophenyl group enhances the hyperpolarizability. nih.govresearchgate.net The calculated hyperpolarizability (β0) for a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, values significantly greater than that of the standard NLO material, urea. nih.gov

Based on these findings for analogous structures, it is predicted that this compound would also exhibit notable NLO properties. The key predicted parameters are summarized in the table below, drawing parallels from computationally studied related compounds.

NLO Property Predicted Characteristic for this compound Basis from Analogous Compounds
Dipole Moment (µ) HighThe significant charge separation between the nitrophenyl and imidazole moieties is expected to result in a large ground-state dipole moment.
Polarizability (α) HighThe extended π-conjugation across the molecule would lead to high polarizability.
First Hyperpolarizability (β) Significantly non-zeroThe donor-π-acceptor character imparted by the methyl-imidazole and nitrophenyl groups suggests a large first hyperpolarizability, making it a candidate for second-order NLO applications. nih.govresearchgate.net

This table is a projection based on data from structurally related compounds, as direct computational data for this compound was not found.

Charge Density Analysis and Intermolecular Interactions

The crystal packing and solid-state architecture of a molecule are governed by the nature and strength of its intermolecular interactions, which can be elucidated through charge density analysis and techniques like Hirshfeld surface analysis. For this compound, several types of non-covalent interactions are anticipated to play a crucial role in its crystal structure.

Studies on the closely related compound, 1-methyl-5-nitro-1H-imidazole, have revealed the presence of weak intermolecular C-H···O and C-H···N hydrogen bonds. researchgate.netnih.gov In this molecule, the nitro group is slightly twisted out of the plane of the imidazole ring. researchgate.netnih.gov The crystal structure is stabilized by a network of these weak interactions.

Given the presence of the 4-nitrophenyl group, π-π stacking interactions between the phenyl and/or imidazole rings of adjacent molecules are also highly probable. Such interactions are common in the crystal structures of aromatic and heteroaromatic compounds and contribute significantly to their stability.

The expected intermolecular interactions for this compound are summarized below.

Interaction Type Description Evidence from Analogous Compounds
C-H···O Hydrogen bonds between C-H donors (from the methyl, imidazole, and phenyl groups) and the oxygen atoms of the nitro group as acceptors.Observed in the crystal structures of 1-methyl-5-nitro-1H-imidazole and other related nitroimidazoles. researchgate.netnih.gov
C-H···N Hydrogen bonds involving C-H donors and the nitrogen atoms of the imidazole ring or the nitro group as acceptors.Identified in the crystal packing of 1-methyl-5-nitro-1H-imidazole. researchgate.netnih.gov
π-π Stacking Interactions between the aromatic systems of the phenyl and imidazole rings of neighboring molecules.A common feature in nitro-containing aromatic and heterocyclic compounds, contributing to crystal stability. nih.govscilit.com

This table is based on crystallographic and Hirshfeld surface analysis data from structurally similar compounds.

Molecular Modeling of Interactions with Receptor Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the mechanistic binding of potential drug candidates to their protein targets, focusing on the interactions at the receptor's active site.

While no specific molecular docking studies for this compound have been reported in the searched literature, research on similar nitroimidazole derivatives provides a framework for predicting its binding behavior. For example, derivatives of 2-methyl-5-nitro-1H-imidazole have been docked into the active site of the FabH enzyme, a key enzyme in bacterial fatty acid synthesis. sbmu.ac.ir These studies showed that the compounds fit well within the active site, forming hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues. sbmu.ac.ir

Similarly, molecular docking of piperazine-tagged imidazole derivatives into the hydrophobic pocket of certain cancer-related proteins revealed high binding affinities, driven by hydrophobic contacts and polar interactions. aabu.edu.jo The nitro group, being a strong hydrogen bond acceptor, is often a key player in the specific interactions with receptor sites. Docking studies on other imidazole-containing compounds have also demonstrated their ability to form crucial hydrogen bonds and hydrophobic interactions within enzyme active sites. nih.gov

Based on these precedents, a hypothetical molecular docking of this compound into a receptor active site would likely involve the interactions detailed in the following table.

Potential Interaction Molecular Feature Involved Predicted Role in Receptor Binding
Hydrogen Bonding Nitro group (oxygen atoms), Imidazole ring (nitrogen atoms)The oxygen atoms of the nitro group and the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with donor residues (e.g., Arg, Lys, His) in the receptor site.
Hydrophobic Interactions Phenyl ring, Imidazole ring, Methyl groupThe aromatic phenyl and imidazole rings, along with the methyl group, can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., Leu, Val, Phe) in the active site, contributing to binding affinity.
π-π Stacking Phenyl ring, Imidazole ringThe aromatic rings can form π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the receptor.

This table outlines the predicted binding interactions of this compound based on molecular docking studies of structurally related compounds.

Advanced Spectroscopic and Analytical Methodologies in the Study of 1 Methyl 5 4 Nitrophenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the molecular framework of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within a molecule. For 1-methyl-5-(4-nitrophenyl)-1H-imidazole, the ¹H NMR spectrum reveals distinct signals corresponding to the protons on the imidazole (B134444) ring, the methyl group, and the nitrophenyl substituent.

While a specific spectrum for this compound is not publicly available, data from analogous compounds, such as 2-methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, can be used to predict the expected chemical shifts. The protons on the phenyl ring typically appear as doublets in the aromatic region, a result of ortho- and meta-coupling. The protons on the imidazole ring will also resonate in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents. The methyl protons attached to the imidazole nitrogen are expected to appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Imidazole Ring H 7.0 - 8.0 Singlet
Imidazole Ring H 7.0 - 8.0 Singlet
Phenyl Ring H (ortho to NO₂) ~8.3 Doublet
Phenyl Ring H (meta to NO₂) ~7.8 Doublet
N-CH₃ ~3.8 Singlet

Note: These are predicted values based on known spectroscopic data of similar compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

Drawing parallels from related structures, the carbon atoms of the phenyl ring are expected to resonate between 120 and 150 ppm. The carbon bearing the nitro group will be significantly downfield due to the strong electron-withdrawing nature of the nitro group. The imidazole ring carbons will also appear in the downfield region, typically between 115 and 140 ppm. The methyl carbon, being in a more shielded environment, will have a characteristic upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Predicted Chemical Shift (ppm)
Imidazole Ring C 115 - 140
Imidazole Ring C 115 - 140
Imidazole Ring C 115 - 140
Phenyl Ring C (ipso-NO₂) ~147
Phenyl Ring C (ortho to NO₂) ~124
Phenyl Ring C (meta to NO₂) ~129
Phenyl Ring C (ipso-imidazole) ~135
N-CH₃ ~35

Note: These are predicted values based on known spectroscopic data of similar compounds.

While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals and elucidating complex connectivity. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the ortho- and meta-protons on the phenyl ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These techniques would be crucial in definitively assigning the signals of the imidazole and phenyl rings.

Solid-state NMR (ssNMR) could provide insights into the molecular structure and packing in the crystalline state. This would be particularly useful for studying intermolecular interactions, such as π-π stacking, which can influence the chemical and physical properties of the compound.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly adept at identifying the functional groups present in a compound.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro group are anticipated in the regions of 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and imidazole rings would be observed in the 1400-1600 cm⁻¹ region. The stretching and bending vibrations of the methyl group would also be present.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium
Aliphatic C-H Stretch (CH₃) 2850-3000 Medium
C=C and C=N Stretch (Aromatic/Imidazole) 1400-1600 Medium-Strong
NO₂ Asymmetric Stretch 1500-1550 Strong
NO₂ Symmetric Stretch 1300-1370 Strong

Note: These are predicted values based on known spectroscopic data of similar compounds.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the phenyl ring and the C-C and C-N backbone of the imidazole ring. The symmetric stretch of the nitro group also gives a strong Raman signal. This technique can be especially valuable for studying the compound in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The presence of conjugated π-systems and heteroatoms with non-bonding electrons in the molecule gives rise to a characteristic spectrum.

The structure of this compound contains two primary chromophores: the imidazole ring and the 4-nitrophenyl group. The electronic spectrum is therefore expected to be dominated by π→π* and n→π* transitions. libretexts.org The π→π* transitions, which are typically of high intensity, arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated systems of the aromatic and heterocyclic rings. The n→π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group) to π* antibonding orbitals. libretexts.org

Theoretical studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in the UV-Vis spectrum. researchgate.net The absorption maxima (λmax) are influenced by the electronic communication between the imidazole and the 4-nitrophenyl rings. For similar imidazole derivatives, absorption bands can be observed in the UV-Vis region, with specific peaks attributed to these π→π* transitions. researchgate.net

Table 1: Expected Electronic Transitions for this compound

Transition TypeOrbitals InvolvedAssociated MoietyExpected Intensity
π → ππ bonding to π antibondingImidazole Ring, Phenyl RingHigh
n → πNon-bonding to π antibondingImidazole N, Nitro Group OLow to Medium

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound. This technique provides the exact molecular mass of the compound, which serves to confirm its molecular formula. For this compound (C₁₀H₉N₃O₂), the theoretical monoisotopic mass is 203.0695 g/mol .

In a typical mass spectrum, the compound is ionized, and the resulting molecular ion (M+) is detected. The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The energy imparted during ionization causes the molecular ion to break apart into smaller, stable fragment ions. The analysis of these fragments helps to piece together the molecular structure. For this compound, characteristic fragmentation pathways would include:

Loss of the nitro group (-NO₂, 46 Da).

Cleavage of the C-N bond connecting the imidazole and phenyl rings.

Fragmentation of the imidazole ring itself.

Table 2: Predicted Mass Spectrometry Data for this compound

Data PointDescriptionPredicted Value (m/z)
Molecular FormulaC₁₀H₉N₃O₂-
Molecular WeightCalculated molecular mass203.22
Molecular Ion Peak [M]⁺Ionized parent molecule~203.07
Fragment [M-NO₂]⁺Loss of the nitro group~157.08
Fragment [C₇H₇N₂]⁺Imidazole-methyl fragment after ring cleavage~119.06
Fragment [C₆H₄NO₂]⁺Nitrophenyl fragment~122.02

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete structural model can be generated.

The data obtained from this method include:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular connectivity.

Conformation: The exact spatial orientation of the different parts of the molecule. A key parameter for this compound would be the dihedral angle between the plane of the imidazole ring and the plane of the 4-nitrophenyl ring. In related structures, such as 1-methyl-5-nitro-1H-imidazole, the nitro group is twisted relative to the imidazole ring. nih.govnih.gov

Intermolecular Interactions: The analysis reveals non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking, and van der Waals forces that dictate how the molecules pack in the crystal. nih.gov

Crystallographic Data: Information about the crystal system, space group, and unit cell dimensions. researchgate.netnih.gov

Table 3: Illustrative Single-Crystal X-ray Diffraction Data Parameters

ParameterDescriptionExample Data (based on related structures)
Chemical FormulaC₁₀H₉N₃O₂-
Molecular Weight203.22 g/mol -
Crystal SystemThe crystal lattice system (e.g., Orthorhombic, Monoclinic). nih.govOrthorhombic
Space GroupThe symmetry group of the crystal (e.g., Pbca). nih.govPbca
a, b, c (Å)Dimensions of the unit cell. nih.gova = 5.32, b = 12.66, c = 15.99
V (ų)Volume of the unit cell. nih.gov1078.1
ZNumber of molecules per unit cell. nih.gov8
Dihedral AngleAngle between the imidazole and nitrophenyl rings(Determined from refinement)
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net< 0.05

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction byproducts or starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both qualitative and quantitative analysis. A reverse-phase HPLC method is typically suitable for a compound of this polarity. sielc.com The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid) is used for elution. sielc.com The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram, which should ideally be a single, sharp peak.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used to monitor the progress of a reaction and to get a quick assessment of purity. rsc.org A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane). rsc.org The compound's purity is indicated by the presence of a single spot after visualization under UV light or with a staining agent.

Table 4: Typical HPLC Method Parameters for Purity Analysis

ParameterDescriptionTypical Conditions
ColumnStationary phase for separationReverse-Phase C18, 3 µm or 5 µm particles
Mobile PhaseSolvent system to elute the compound. sielc.comA: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Elution ModeMethod of mobile phase deliveryGradient or Isocratic
Flow RateSpeed of mobile phase through the column0.5 - 1.0 mL/min
DetectionMethod of visualizing the compoundUV Detector set at a relevant wavelength (e.g., 254 nm or λmax)
Retention Time (Rt)Time taken for the compound to eluteSpecific to the compound and method

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample of this compound. This experimental data is compared against the theoretical percentages calculated from the compound's molecular formula (C₁₀H₉N₃O₂) to confirm its elemental composition and support the proposed structure.

The theoretical percentages are calculated as follows:

Carbon (C): (10 * 12.011) / 203.186 * 100% = 59.11%

Hydrogen (H): (9 * 1.008) / 203.186 * 100% = 4.46%

Nitrogen (N): (3 * 14.007) / 203.186 * 100% = 20.68%

The experimental values obtained from the analysis must fall within a narrow margin of error (typically ±0.4%) of these theoretical values to validate the empirical formula of the synthesized compound. researchgate.net

Table 5: Elemental Composition Data for this compound

ElementMolecular FormulaTheoretical %Experimental %
Carbon (C)C₁₀H₉N₃O₂59.11(Value obtained from analysis)
Hydrogen (H)C₁₀H₉N₃O₂4.46(Value obtained from analysis)
Nitrogen (N)C₁₀H₉N₃O₂20.68(Value obtained from analysis)

Derivatization, Analogues, and Structure Activity Relationship Sar Studies in Chemical Contexts

Synthesis of Substituted 1-methyl-5-(4-nitrophenyl)-1H-imidazole Derivatives

The synthesis of derivatives of this compound often involves multi-step reaction sequences. A common strategy is the construction of the substituted imidazole (B134444) ring followed by the introduction of the nitrophenyl group, or vice-versa. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have proven to be highly effective for creating the C-C bond between the imidazole and phenyl rings.

For instance, a general and efficient route to 5-aryl-1-methyl-4-nitroimidazoles involves the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. nih.govnih.gov This reaction is typically facilitated by a palladium catalyst like dichlorobis(triphenylphosphine)palladium(II) in the presence of a base and a phase-transfer catalyst. nih.gov This methodology allows for the introduction of a wide range of substituted phenyl groups at the C5 position, including the 4-nitrophenyl group.

Another versatile approach is the multi-component condensation reaction. The condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297) can yield highly substituted imidazoles. nih.govresearchgate.net By carefully selecting the starting materials, derivatives with various substituents on both the imidazole and phenyl rings can be synthesized in a single pot. For example, using 4-nitrobenzaldehyde (B150856) in such a reaction would directly install the desired 4-nitrophenyl moiety.

The following table summarizes synthetic methods for related substituted imidazole derivatives, which are foundational for producing analogs of this compound.

Table 1: Synthesis of Substituted Aryl-Imidazole Derivatives

Starting MaterialsReaction TypeKey ReagentsProduct TypeReference
5-chloro-1-methyl-4-nitroimidazole, Arylboronic acidsSuzuki CouplingPd(PPh₃)₂Cl₂, K₂CO₃, TBAB5-Aryl-1-methyl-4-nitroimidazoles nih.gov
Benzil, Aldehydes, Anilines, Ammonium acetateMulti-component CondensationFe₃O₄@SiO₂/BNC (catalyst)1,2,4,5-Tetrasubstituted imidazoles nih.gov
α-Azidoenones, Substituted nitrilesMetal-free [3+2] Cycloaddition-Tri-substituted NH-imidazoles rsc.org
Imidamides, Carboxylic acidsCopper-catalyzed reactionCu catalyst1,2,4-Substituted imidazoles rsc.org

Exploration of Structural Modifications on the Imidazole Core

Modifications to the imidazole core of this compound are critical for fine-tuning its electronic and steric properties. Key positions for substitution on the imidazole ring are N1, C2, and C4.

N1-Position: While the parent compound has a methyl group at the N1 position, varying this substituent can significantly impact the molecule's properties. Regioselective alkylation of the imidazole nitrogen is a common strategy. Studies on 4-nitroimidazole (B12731) have shown that alkylation can be directed to the N1 position using different alkylating agents under specific conditions (e.g., base, solvent, temperature), yielding products in the range of 66-85%.

C2 and C4-Positions: Introducing substituents at the C2 and C4 positions can create more complex and sterically hindered derivatives. For example, a five-step synthesis starting from (NH)-imidazole allows for the introduction of different substituents at both the C2 and C5 positions by using a protecting group strategy. chimienouvelle.be Furthermore, methods have been developed for the synthesis of 2,4-disubstituted 5-nitroimidazoles, where a phenylsulfonylmethyl substituent is introduced at the C4 position via a Vicarious Nucleophilic Substitution (VNS) reaction. researchgate.net

Research has also explored the synthesis of hybrid molecules where the imidazole core is linked to other heterocyclic systems like oxadiazoles (B1248032) and thiadiazoles. chemicalbook.com These modifications create entirely new chemical entities with potentially novel properties.

Table 2: Examples of Structural Modifications on the Imidazole Core

Position ModifiedModification StrategyExample Derivative ClassReference
N1Alkylation1-Alkyl-4-nitro-1H-imidazoles dntb.gov.ua
C2, C5Multi-step synthesis with protecting groups1,2,5-Trisubstituted imidazoles chimienouvelle.be
C4Vicarious Nucleophilic Substitution (VNS)2,4-Disubstituted 5-nitroimidazoles researchgate.net
C5-MethylDerivatization of an existing group5-(Benzoxazol/thiazol/imidazol-2-yl)-4-methyl-1H-imidazole researchgate.net

Investigation of Substituent Effects on the Nitrophenyl Moiety

The 4-nitrophenyl group is a key component of the molecule, acting as a strong electron-withdrawing moiety. Altering the substituents on this phenyl ring can modulate the electronic properties of the entire molecule. The position and nature of the nitro group are particularly significant.

The presence of the electron-withdrawing nitro group at the para-position significantly influences the reactivity of the phenyl ring, for example, by increasing its susceptibility to nucleophilic aromatic substitution. doubtnut.com Introducing additional substituents (either electron-donating or electron-withdrawing) onto the nitrophenyl ring can further tune these electronic effects.

Synthetic strategies like the Suzuki coupling are well-suited for this purpose, as they allow for the use of a wide variety of substituted arylboronic acids, including those with different groups on the phenyl ring alongside the nitro group. nih.govresearchgate.net For example, derivatives such as 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole have been synthesized, demonstrating the feasibility of introducing other halogens. nih.govnih.gov The effect of moving the nitro group to the ortho or meta positions has also been a subject of investigation, as this alters the resonance and inductive effects exerted on the imidazole ring.

SAR in Non-Biological/Non-Clinical Applications

Structure-activity relationships for this compound and its analogs are being explored in several non-biological applications, leveraging the unique electronic features of the molecule.

Catalytic Activity: Imidazole and its derivatives are known to act as catalysts, particularly in hydrolysis reactions. nih.govacs.org They can function as nucleophilic or general base catalysts. The presence of the electron-withdrawing nitrophenyl group at C5 would decrease the basicity of the imidazole nitrogen atoms, which in turn affects its catalytic efficiency. Studies on the hydrolysis of p-nitrophenyl acetate catalyzed by various imidazoles have shown that substituents significantly alter the catalytic rate coefficients. rsc.orgacs.org Introducing a carboxylate group proximate to the imidazole ring, for example, can lead to intramolecular catalysis with rate enhancements. rsc.org

Optical Response: The combination of an electron-rich imidazole ring and an electron-deficient nitrophenyl ring creates a donor-π-acceptor (D-π-A) system, which is a common motif for materials with nonlinear optical (NLO) properties. researchgate.net The strong electron-withdrawing nature of the nitro group is crucial for creating a large change in dipole moment upon excitation, which is a prerequisite for a high second-order hyperpolarizability (β). nih.govresearchgate.net Theoretical studies on related D-π-A systems confirm that the presence and number of nitro groups can dramatically enhance NLO properties. researchgate.netnih.gov The position of the nitro group also has a profound effect on the emission properties of related dye molecules; subtle changes in the location of NO₂ groups can switch a molecule from being strongly emissive to non-emissive by affecting molecular planarity and the deactivation pathways of the excited state. nih.gov

Coordination Properties: The nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions. The electronic properties of the imidazole ring, modulated by the 1-methyl and 5-(4-nitrophenyl) substituents, influence the strength and nature of these coordination bonds. Imidazole derivatives are known to form stable complexes with various metals, including technetium, leading to the formation of species like [TcO₂(Im)₄]⁺. nih.gov The coordination can lead to the formation of supramolecular structures stabilized by π-stacking and hydrogen bonding, with potential applications in materials chemistry and catalysis. The electron-withdrawing nature of the nitrophenyl group would affect the donor capacity of the imidazole nitrogens, thereby influencing the stability and reactivity of the resulting metal complexes.

Specialized Applications and Functional Materials Research Involving 1 Methyl 5 4 Nitrophenyl 1h Imidazole

1-methyl-5-(4-nitrophenyl)-1H-imidazole as a Ligand in Coordination Chemistry

The presence of a pyridine-type nitrogen atom within the imidazole (B134444) ring makes this compound and its analogues excellent ligands for forming coordination complexes with a variety of metal ions. nih.govresearchgate.net Imidazole and its derivatives are recognized as fundamental building blocks in coordination chemistry, capable of forming stable metal-organic frameworks (MOFs) and discrete molecular complexes. researchgate.netrsc.org The π-excessive nature of the imidazole ring, coupled with its strong σ-donor capability, facilitates robust metal-ligand interactions. researchgate.net

Research on the closely related ligand, 1-(4-nitrophenyl)imidazole (nopi), demonstrates the synthesis of a range of complexes with 3d transition metals. researchgate.net These complexes are typically synthesized by reacting the imidazole-based ligand with corresponding metal salts, such as chlorides, nitrates, or perchlorates, in a suitable solvent. researchgate.net Studies have successfully produced complexes with formulations like [M(nopi)2Cl2] and M(nopi)92, where M represents transition metals like Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn), and X stands for counter-ions like NO₃⁻ or ClO₄⁻. researchgate.net Similar synthetic strategies are applicable to this compound, leveraging the coordinating ability of its imidazole nitrogen. The synthesis of technetium complexes with imidazole ligands has also been explored, indicating the broad applicability of this class of compounds in forming coordination bonds with various transition metals. mdpi.com

Examples of Synthesized Metal Complexes with the Analogous Ligand 1-(4-nitrophenyl)imidazole (nopi)

Complex FormulationMetal Ion (M)Counter-Ion (X)Reference
[M(nopi)₂Cl₂]Co, Ni, Cu, ZnN/A researchgate.net
M(nopi)₉₂Co, Ni, ZnNO₃⁻ researchgate.net
M(nopi)₉₂Ni, Cu, ZnClO₄⁻ researchgate.net
[Cu(nopi)₄(NO₃)₂]CuNO₃⁻ researchgate.net

In complexes involving this compound, coordination typically occurs through the sp²-hybridized nitrogen atom (N3) of the imidazole ring, which acts as a Lewis base. nih.govresearchgate.net This monodentate coordination is the most common mode observed for simple imidazole derivatives. X-ray crystallographic studies on related complexes reveal specific coordination geometries, such as the seesaw geometry found in a Cu(II)-N-allylimidazole complex. researchgate.net The electronic structure of the resulting complexes is significantly influenced by both the metal center and the ligand. The electron-withdrawing 4-nitrophenyl group modulates the electron density on the imidazole ring, affecting the strength of the metal-ligand bond. Spectroscopic analyses, including IR, UV-Vis, and NMR, are crucial for characterizing these complexes and understanding their electronic transitions. researchgate.net Weak interactions, such as C-H···N, C-H···Cl, and π-π stacking, often play a significant role in the solid-state packing and supramolecular assembly of these complexes. researchgate.net

The coordination of this compound to a metal center alters the electronic distribution throughout the ligand, thereby modifying its reactivity. The metal ion acts as a Lewis acid, withdrawing electron density from the imidazole ring. This effect, transmitted through the π-system, enhances the electron-deficient character of the 4-nitrophenyl group. Consequently, the nitro group may become more susceptible to electrochemical or chemical reduction. This modification of reactivity is a key principle in the design of metal-based catalysts and sensors, where the coordinated ligand's properties are fine-tuned by the central metal ion.

Role in Advanced Materials Science (e.g., NLO materials development)

Molecules possessing both electron-donating and electron-accepting groups connected by a π-conjugated system are prime candidates for nonlinear optical (NLO) materials. The compound this compound fits this profile, with the methyl-imidazole moiety acting as an electron donor and the nitrophenyl group serving as a potent electron acceptor. This intramolecular charge transfer (ICT) character is fundamental to achieving significant second and third-order NLO responses.

While direct NLO studies on this specific compound are not widely reported, research on analogous imidazole derivatives confirms their potential. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol has been synthesized and its NLO properties investigated using both theoretical (TD-DFT) and experimental (Z-scan) methods. nih.gov These studies show that such molecules can exhibit large hyperpolarizabilities (β and γ), a key metric for NLO activity. nih.gov The negative sign of the nonlinear refractive index (n₂) observed in related compounds indicates a self-defocusing effect. nih.gov The combination of a low HOMO-LUMO energy gap and a high total dipole moment in these donor-acceptor systems is directly linked to their enhanced NLO properties. nih.gov Therefore, this compound is a promising candidate for development as an advanced NLO material.

NLO Properties of an Analogous Imidazole Derivative

PropertyValueSignificanceReference
Nonlinear Absorption Coefficient (β)4.044 × 10⁻¹ cm W⁻¹Measures two-photon absorption nih.gov
Nonlinear Refractive Index (n₂)2.89 × 10⁻⁶ cm² W⁻¹Describes the change in refractive index with light intensity nih.gov
Third-Order Susceptibility (χ⁽³⁾)2.2627 × 10⁻⁶ esuIndicates the magnitude of the third-order NLO response nih.gov

Application in Optical Analysis and Sensor Development (mechanistic principles, not performance data)

The unique optical and coordination properties of imidazole compounds make them valuable platforms for the development of optical sensors. nih.gov The nitrogen atom of the imidazole ring can selectively bind with metal ions and other analytes, while the aromatic structure can be functionalized to act as a chromophore or fluorophore. nih.gov This allows for the design of sensors where the binding event is translated into a measurable optical signal.

The mechanistic principle behind using this compound and related structures in sensor design lies in the modulation of their electronic properties upon analyte binding.

Fluorescence Probes: The imidazole nitrogen can act as a recognition site. When an analyte (e.g., a metal ion) coordinates to this site, it can perturb the intramolecular charge transfer (ICT) pathway of the molecule. This perturbation can lead to several outcomes:

Fluorescence Quenching or Enhancement: The binding event can either "turn off" or "turn on" the fluorescence of the molecule. rsc.org

Ratiometric Sensing: The binding can cause a shift in the maximum emission wavelength, allowing for ratiometric detection where the ratio of fluorescence intensities at two different wavelengths is measured. rsc.org This approach offers higher accuracy as it is less susceptible to environmental factors. bath.ac.uk

Colorimetric Sensors: The binding of an analyte to the imidazole nitrogen can alter the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This changes the energy of the π-π* transitions, resulting in a shift in the absorption spectrum. This spectral shift is often significant enough to cause a change in color that is visible to the naked eye. nih.gov The strong electron-withdrawing nature of the 4-nitrophenyl group is crucial for creating a system where the absorption spectrum is sensitive to electronic perturbations caused by analyte binding at the imidazole site. iau.ir

Corrosion Inhibition Mechanisms (computational and experimental approaches)

Imidazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. nih.govresearchgate.netnajah.edu Their efficacy stems from the ability of the imidazole ring to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov Although specific experimental data on this compound as a corrosion inhibitor is limited, its mechanism can be inferred from extensive studies on related compounds using both computational and experimental methods.

Computational Approaches:

Theoretical studies, primarily using Density Functional Theory (DFT) and Monte Carlo simulations, are powerful tools for elucidating the corrosion inhibition mechanism at a molecular level. najah.eduresearchgate.netui.edu.ng These methods provide insights into the relationship between the molecular structure of the inhibitor and its protective capabilities. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the Mulliken charge distribution. researchgate.netui.edu.ng

A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption. Conversely, a lower ELUMO suggests a greater ability to accept electrons from the metal. A small energy gap (ΔE) is generally associated with higher inhibition efficiency, as it implies easier electronic interactions between the inhibitor and the metal surface. The Mulliken charge analysis helps to identify the active sites in the molecule responsible for adsorption; in imidazole derivatives, these are typically the nitrogen and oxygen (if present) atoms, which possess high negative charge densities. researchgate.net For this compound, the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group would be the likely centers for adsorption on a metal surface.

Experimental Approaches:

Experimental evaluation of corrosion inhibitors typically involves electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. nih.govresearchgate.netnajah.edu

Potentiodynamic Polarization (PDP): PDP studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many imidazole derivatives, they function as mixed-type inhibitors, meaning they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the inhibitor film at the metal-solution interface. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor indicate the formation of a protective adsorbed layer. icm.edu.pl

Adsorption Isotherms: The relationship between the inhibitor concentration and the degree of surface coverage is often described by adsorption isotherms, such as the Langmuir isotherm. nih.govresearchgate.netnajah.edu This helps to understand the nature of the adsorption process (physisorption, chemisorption, or a combination of both). The adsorption of imidazole derivatives on metal surfaces is typically a spontaneous process involving both physical (electrostatic) and chemical (covalent bond formation) interactions.

The presence of the π-system of the imidazole and phenyl rings, along with the heteroatoms (nitrogen and oxygen), in this compound suggests that it would adsorb strongly on a metal surface, thereby providing effective corrosion protection.

Table 2: Computational and Experimental Parameters for Evaluating Corrosion Inhibition

Parameter/TechniqueInformation ProvidedRelevance to this compound
EHOMO (DFT) Electron-donating ability of the inhibitor. researchgate.netui.edu.ngHigher values suggest stronger adsorption on the metal surface.
ELUMO (DFT) Electron-accepting ability of the inhibitor. researchgate.netui.edu.ngLower values can also contribute to the interaction with the metal.
ΔE (Energy Gap) (DFT) Reactivity of the inhibitor molecule. researchgate.netui.edu.ngA smaller gap generally correlates with higher inhibition efficiency.
Mulliken Charges (DFT) Identification of active adsorption sites. researchgate.netThe nitrogen and oxygen atoms are the likely sites for bonding with the metal.
Potentiodynamic Polarization Determination of inhibitor type (anodic, cathodic, or mixed). nih.govresearchgate.netExpected to act as a mixed-type inhibitor.
Electrochemical Impedance Spectroscopy Characterization of the protective film at the metal-solution interface. icm.edu.plAn increase in Rct would confirm the formation of an insulating layer.
Adsorption Isotherm Understanding the mechanism and thermodynamics of adsorption. nih.govnajah.eduLikely to follow the Langmuir isotherm, indicating monolayer adsorption.

Future Research Directions and Challenges for 1 Methyl 5 4 Nitrophenyl 1h Imidazole

Unexplored Synthetic Pathways and Green Synthesis Optimization

The synthesis of 1-methyl-5-(4-nitrophenyl)-1H-imidazole and its derivatives has primarily relied on established methods. However, there is considerable scope for innovation, particularly in developing more efficient and environmentally benign synthetic routes.

Future Research Focus:

Novel Cross-Coupling Reactions: While Suzuki coupling has been effectively used to synthesize 5-aryl-1-methyl-4-nitroimidazoles nih.govdntb.gov.ua, future work should explore other modern cross-coupling reactions. Exploring methodologies like Stille, Heck, or Sonogashira couplings could offer alternative pathways, potentially accommodating a broader range of functional groups and improving yields.

Multicomponent Reactions (MCRs): One-pot MCRs represent a highly efficient strategy for generating molecular complexity. scispace.com Investigating MCRs that could assemble the this compound core in a single step from simple precursors would be a significant advancement, reducing waste and simplifying procedures. ias.ac.inrasayanjournal.co.in

Green Catalysis: A major challenge is the replacement of traditional catalysts with greener alternatives. Research into biocatalysts, such as enzymes or natural extracts like lemon juice, has shown promise in synthesizing other imidazole (B134444) derivatives. scispace.comrasayanjournal.co.in Applying these biocatalysts could drastically reduce the environmental footprint.

Alternative Energy Sources: Moving away from conventional heating methods towards microwave irradiation or sonochemistry can lead to dramatically shorter reaction times, increased yields, and lower energy consumption, aligning with the principles of green chemistry.

Data Table: Comparison of Synthetic Approaches

ParameterTraditional Methods (e.g., Classical Condensation)Potential Green/Advanced Methods
CatalystStoichiometric acids/bases, heavy metal catalystsBiocatalysts, nano-catalysts, reusable solid acids ias.ac.inrasayanjournal.co.in
SolventVolatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, or solvent-free conditions nih.govias.ac.in
Energy InputProlonged conventional heating (reflux)Microwave irradiation, ultrasound
Atom EconomyOften moderate due to multi-step processesHigh, especially in one-pot multicomponent reactions scispace.com
Waste GenerationSignificant, including catalyst and solvent wasteMinimized through catalyst recycling and reduced solvent use

Advanced Mechanistic Studies and Reaction Engineering for Industrial Relevance

To transition this compound from a laboratory-scale compound to one with industrial relevance, a profound understanding of its formation mechanism is essential. This knowledge is crucial for optimizing reaction conditions and designing efficient, scalable manufacturing processes.

Future Research Focus:

In-depth Kinetic Studies: Detailed kinetic analysis is needed to understand the rate-determining steps and the influence of each reactant and catalyst on the reaction speed. This data is fundamental for process optimization. Studies on related dinitroimidazole syntheses have shown the importance of optimizing parameters like temperature, reaction time, and molar ratios of reagents to achieve high yields and purity. researchgate.net

Computational Mechanistic Elucidation: In silico studies, particularly using Density Functional Theory (DFT), can be employed to map the entire reaction energy profile. acs.org This would allow researchers to identify transition states, intermediates, and potential side-reactions, offering insights that are difficult to obtain through experimental means alone. acs.org

Flow Chemistry Synthesis: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch processes. Developing a flow synthesis protocol for this compound could lead to higher yields, improved safety for handling nitrated compounds, and easier scalability.

Process Analytical Technology (PAT): Implementing real-time monitoring techniques (e.g., spectroscopic methods like IR or NMR) during the synthesis would enable precise control over the reaction, ensuring consistent product quality and maximizing efficiency on an industrial scale.

Development of Novel Computational Models and Predictive Tools

Computational chemistry provides powerful tools for accelerating the discovery and development of new materials by predicting their properties before synthesis. For this compound, these methods can guide research efforts toward derivatives with desired characteristics.

Future Research Focus:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic structure, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO). researchgate.net This information is key to predicting its reactivity, stability, and potential for use in electronic materials.

Quantitative Structure-Property Relationship (QSPR): Developing QSPR models would enable the prediction of physical and chemical properties for a wide range of currently unsynthesized derivatives. By correlating structural features with properties like solubility, melting point, or energetic performance, these models can screen large virtual libraries of compounds to identify the most promising candidates for specific applications.

Molecular Dynamics (MD) Simulations: MD simulations can predict the bulk properties of materials based on the compound. This includes simulating how the molecules pack in a crystal lattice, which influences material density and stability, or how they interact with other molecules in a composite material. nih.gov

Data Table: Computational Tools and Their Applications

Computational MethodPredicted Properties and Applications
Density Functional Theory (DFT)Electronic structure, vibrational frequencies (IR/Raman spectra), reaction mechanisms, electrostatic potential, HOMO/LUMO energies. researchgate.netnih.gov
Quantitative Structure-Property Relationship (QSPR)Prediction of physical properties (e.g., boiling point, density, solubility) for new derivatives based on molecular structure.
Molecular Dynamics (MD)Crystal packing, interaction with solvents or polymers, thermal stability, mechanical properties of bulk material. nih.govnih.gov
Molecular DockingWhile primarily for biological targets, the methodology can be adapted to predict binding affinities to material surfaces or within host-guest systems. nih.govnih.gov

Integration of this compound into Multifunctional Material Systems

The unique combination of a nitroaromatic system and a heterocyclic imidazole ring suggests that this compound could serve as a valuable building block for advanced functional materials.

Future Research Focus:

Energetic Polymers and Co-crystals: Polynitroimidazole systems are recognized as high energy density materials (HEDMs). nih.gov A key research direction is the incorporation of the this compound moiety into polymeric backbones or the formation of co-crystals with other energetic molecules. This could lead to new materials with tailored energetic performance and improved sensitivity characteristics.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring are excellent coordination sites for metal ions. Research should focus on using this compound as an organic linker to construct novel MOFs. These materials could have applications in gas storage, catalysis, or chemical sensing, with the nitro group providing an additional functional site.

Nonlinear Optical (NLO) Materials: Molecules with significant charge separation, like nitroaromatics, often exhibit strong NLO properties. nih.gov Future studies should investigate the NLO response of this compound and its derivatives, potentially leading to their use in optical devices for applications like frequency doubling or optical switching.

Expanding Research into Novel Non-Biological Applications

While nitroimidazoles are heavily researched for biological activities researchgate.netnih.gov, the physical and chemical properties of this compound open doors to a range of non-biological applications that remain largely unexplored.

Future Research Focus:

High Energy Density Materials (HEDMs): As mentioned, nitro-substituted imidazoles have favorable detonation properties. nih.govnih.gov A systematic investigation into the thermal stability and energetic output of this compound is warranted to evaluate its potential as a melt-castable explosive or a component in propellant formulations.

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals, forming a protective film on the metal surface. The specific electronic properties conferred by the methyl and nitrophenyl groups could enhance this effect, making it a candidate for protecting steel or other alloys in acidic or saline environments.

Precursors for Advanced Materials: This compound can serve as a key intermediate for the synthesis of more complex molecules. For example, the nitro group can be chemically reduced to an amine, providing a reactive handle for further functionalization to create dyes, ligands for catalysis, or monomers for polymerization. researchgate.net

Data Table: Potential Non-Biological Applications

Application AreaEnabling Molecular Feature(s)Research Goal
High Energy Density MaterialsNitro group (oxidizer), Imidazole ring (fuel) nih.govDevelop stable, powerful, and insensitive energetic materials.
Nonlinear Optics (NLO)Asymmetric charge distribution (donor-acceptor system) nih.govCreate materials for advanced optical and photonic devices.
Corrosion InhibitionImidazole nitrogen atoms (metal coordination), π-systemFormulate effective coatings and additives for metal protection.
Chemical Synthesis IntermediateReactive nitro group and functionalizable rings researchgate.netProvide a versatile building block for complex organic molecules.

Sustainable Synthesis and Environmental Considerations in Production

The long-term viability of any chemical process depends on its sustainability. For this compound, future research must prioritize the development of production methods that are not only efficient but also environmentally responsible.

Future Research Focus:

Lifecycle Assessment: A comprehensive lifecycle assessment is needed to evaluate the environmental impact of the entire production process, from raw material sourcing to final product disposal or recycling. This includes analyzing energy consumption, solvent use, and waste generation.

Minimization of Hazardous Reagents: A significant challenge in nitroaromatic synthesis is the use of strong, corrosive nitrating agents like nitric and sulfuric acids. researchgate.net Research into milder, solid-acid catalysts or alternative nitration technologies could significantly improve the safety and environmental profile of the synthesis.

Catalyst Recovery and Recycling: When using metal catalysts, such as palladium in Suzuki couplings nih.gov, developing efficient methods for their recovery and reuse is crucial. This not only reduces costs but also prevents the release of heavy metals into the environment.

Biodegradability and Ecotoxicity Studies: To ensure environmental compatibility, the biodegradability of this compound and its potential byproducts must be assessed. Ecotoxicity studies are necessary to understand its potential impact on ecosystems should it be released into the environment.

Q & A

Advanced Research Question

  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and computes UV-Vis spectra (λmax ~300 nm for nitroaryl-imidazoles) .
  • TD-DFT : Correlates experimental and theoretical electronic transitions, aiding in fluorophore design .
  • Molecular dynamics : Simulates solvent interactions (e.g., in PMMA matrices) to study fluorescence quenching .

How should crystallographic data for this compound be refined and validated?

Advanced Research Question

  • Refinement software : SHELXL refines small-molecule structures using high-resolution data (R-factor <5%) .
  • Twinned data handling : SHELXE resolves pseudo-merohedral twinning via HKLF5 format input .
  • Validation tools : PLATON checks for voids, and CCDC deposition (e.g., CCDC 1017138) ensures reproducibility .

What experimental and theoretical approaches resolve contradictions in reported biological activities?

Advanced Research Question

  • Dose-response assays : Replicate MES tests with standardized protocols (e.g., 50 Hz, 0.2-sec duration) to verify antiepileptic ED₅₀ .
  • Meta-analysis : Compare published IC₅₀ values using tools like Web of Science to identify outliers.
  • Machine learning : Train models on datasets (e.g., 44 imidazole analogs) to predict activity cliffs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.